molecular formula C13H14FNO4 B14709673 [(E)-5-(4-fluorophenyl)-4-nitropent-4-enyl] acetate CAS No. 21461-36-9

[(E)-5-(4-fluorophenyl)-4-nitropent-4-enyl] acetate

Katalognummer: B14709673
CAS-Nummer: 21461-36-9
Molekulargewicht: 267.25 g/mol
InChI-Schlüssel: CJNPRAJYYOIDOT-UKTHLTGXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(E)-5-(4-fluorophenyl)-4-nitropent-4-enyl] acetate is an organic compound characterized by the presence of a fluorophenyl group, a nitro group, and an acetate ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-5-(4-fluorophenyl)-4-nitropent-4-enyl] acetate typically involves the reaction of 4-fluorophenylacetate with nitroalkenes under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

[(E)-5-(4-fluorophenyl)-4-nitropent-4-enyl] acetate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso compounds or other oxidized derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of compounds with different functional groups replacing the acetate group.

Wissenschaftliche Forschungsanwendungen

[(E)-5-(4-fluorophenyl)-4-nitropent-4-enyl] acetate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of [(E)-5-(4-fluorophenyl)-4-nitropent-4-enyl] acetate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorophenyl group may enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Fluorophenyl acetate: Shares the fluorophenyl group but lacks the nitro and pentenyl groups.

    Nitrophenyl acetate: Contains a nitro group but lacks the fluorophenyl and pentenyl groups.

    Pent-4-enyl acetate: Contains the pentenyl group but lacks the fluorophenyl and nitro groups.

Uniqueness

[(E)-5-(4-fluorophenyl)-4-nitropent-4-enyl] acetate is unique due to the combination of the fluorophenyl, nitro, and pentenyl groups in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

21461-36-9

Molekularformel

C13H14FNO4

Molekulargewicht

267.25 g/mol

IUPAC-Name

[(E)-5-(4-fluorophenyl)-4-nitropent-4-enyl] acetate

InChI

InChI=1S/C13H14FNO4/c1-10(16)19-8-2-3-13(15(17)18)9-11-4-6-12(14)7-5-11/h4-7,9H,2-3,8H2,1H3/b13-9+

InChI-Schlüssel

CJNPRAJYYOIDOT-UKTHLTGXSA-N

Isomerische SMILES

CC(=O)OCCC/C(=C\C1=CC=C(C=C1)F)/[N+](=O)[O-]

Kanonische SMILES

CC(=O)OCCCC(=CC1=CC=C(C=C1)F)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.